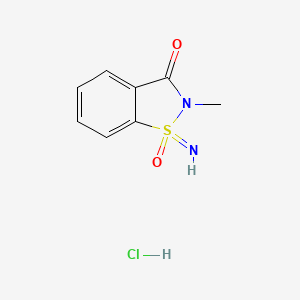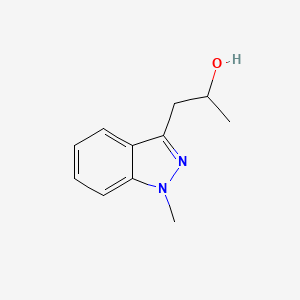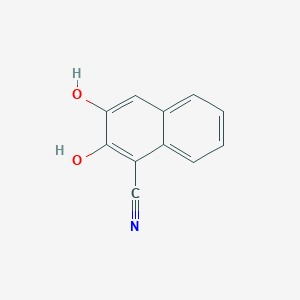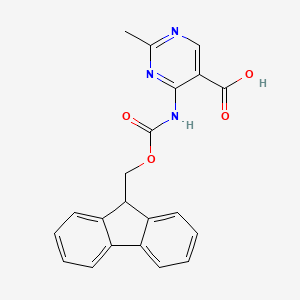
1-Imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride is a chemical compound with the molecular formula C8H9ClN2O2S and a molecular weight of 232.69 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
The synthesis of 1-imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride involves several steps. One common synthetic route starts with the reaction of 2-aminothiophenol with methyl isocyanate to form the intermediate 2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione. This intermediate is then treated with hydrochloric acid to yield the final product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pressure, and solvent choice are crucial for maximizing yield and purity.
Chemical Reactions Analysis
1-Imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-Imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Methylbenzothiazole: Used in the synthesis of dyes and pigments.
Benzothiazole-2-thiol: Known for its antioxidant properties.
The uniqueness of this compound lies in its specific imino and methyl substitutions, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H9ClN2O2S |
|---|---|
Molecular Weight |
232.69 g/mol |
IUPAC Name |
1-imino-2-methyl-1-oxo-1,2-benzothiazol-3-one;hydrochloride |
InChI |
InChI=1S/C8H8N2O2S.ClH/c1-10-8(11)6-4-2-3-5-7(6)13(10,9)12;/h2-5,9H,1H3;1H |
InChI Key |
ZNLSWWLLYVIVHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2S1(=N)=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13582032.png)



![rac-(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylicacid](/img/structure/B13582060.png)

![(2E)-2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide](/img/structure/B13582088.png)

![Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid](/img/structure/B13582107.png)

![lithium(1+)1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B13582119.png)

![rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans](/img/structure/B13582137.png)
